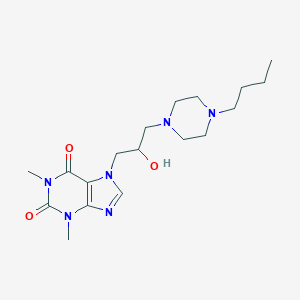

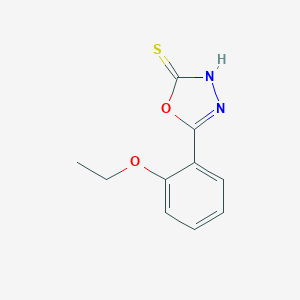

Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate and similar compounds typically involves reactions that yield complex structures with significant biological activities. For instance, reactions utilizing ethoxymethylene compounds and activated methylene compounds under acidic or basic conditions lead to the formation of 2H-pyran-2-ones and fused pyran-2-ones, showcasing a variety of synthetic routes and intermediates in the synthesis of complex organic molecules (Kočevar et al., 1992).

Molecular Structure Analysis

The crystal and molecular structures of compounds similar to Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate reveal intricate details about their configuration. Single crystal X-ray diffraction data have been utilized to confirm the structures, highlighting the importance of disorder in the molecules and weak intermolecular interactions that influence crystal packing stability (Kaur et al., 2012).

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Anticoagulants : Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate is utilized as an important intermediate in the synthesis of anticoagulant drugs like apixaban. Its X-ray powder diffraction data is crucial for ensuring purity and effectiveness in the synthesis process (Wang, Suo, Zhang, Hou, & Li, 2017).

Antibacterial Activity : This compound is involved in the synthesis of novel 1,3,4-Oxadiazoles, which have shown potential antibacterial activity. Its role in creating such derivatives opens avenues in antibiotic development (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).

Diverse Compound Synthesis : It plays a part in the diversity-oriented synthesis of substituted Tetrahydropyrones. These compounds can be screened against various biological targets, making them significant in medicinal chemistry (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).

Biological and Chemical Processes

Biosynthesis in Wine Making : Ethyl 4-oxobutyrate is used to understand the biosynthesis of certain Gamma-Substituted-Gamma-Butyrolactones in sherry wines, highlighting its role in food chemistry and fermentation processes (Fagan, Kepner, & Webb, 1981).

Corrosion Inhibition : Derivatives of this compound have been synthesized and characterized for their role in corrosion inhibition, particularly in mild steel in acidic solutions. This application is significant in industrial chemistry and material science (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).

Catalysis in Chemical Reactions : It's used in the hydrogenation of esters at palladium black, which is a fundamental reaction in organic chemistry, particularly in the synthesis of pharmaceuticals (Slavinska, Sile, Rozenthal, Maurops, Popelis, Katkevich, Stonkus, & Lukevics, 2006).

Antimicrobial and Antioxidant Studies : The compound is used in the synthesis of lignan conjugates, showing significant antimicrobial and antioxidant activities. This is vital for developing new drugs and health supplements (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).

Pharmaceutical Applications

Anti-HIV-1 Activity : Derivatives synthesized from Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate have been evaluated for their anti-HIV-1 activity, indicating its importance in antiviral drug development (Danel, Larsen, Pedersen, Vestergaard, & Nielsen, 1996).

Enzymatic Synthesis for Pharmaceutical Intermediates : The compound is used in enzyme-catalyzed asymmetric synthesis to produce optically active esters, which are important pharmaceutical intermediates (Xia, Chen, Jun-rui, & Xu, 2013).

Propriétés

IUPAC Name |

ethyl 4-(2-methoxyphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-17-13(15)9-8-11(14)10-6-4-5-7-12(10)16-2/h4-7H,3,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFBZYFYTPPYLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC=C1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542194 |

Source

|

| Record name | Ethyl 4-(2-methoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate | |

CAS RN |

103897-42-3 |

Source

|

| Record name | Ethyl 4-(2-methoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

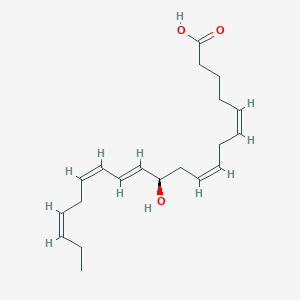

![2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate](/img/structure/B12109.png)

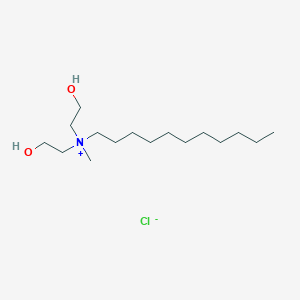

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B12111.png)

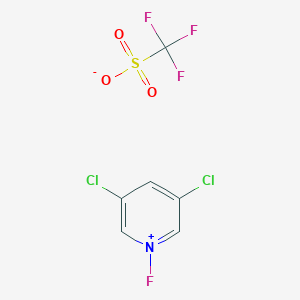

![(E)-6-Methyl-8-[(4Z,6Z,8Z,17E,27E,31E)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid](/img/structure/B12116.png)